(3-Amino-5-bromo-1-benzofuran-2-yl)(cyclopropyl)methanone
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Overview
Description
5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-AMINE is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-AMINE typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂) are frequently used.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler hydrocarbon .
Scientific Research Applications
5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action for 5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-AMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-1-BENZOFURAN-2-CARBOXYLIC ACID
- 5-BROMO-1-BENZOFURAN-2-CARBALDEHYDE
- 5-BROMO-1-BENZOFURAN-2-YL PROPANONE
Uniqueness
What sets 5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-AMINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
(3-amino-5-bromo-1-benzofuran-2-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C12H10BrNO2/c13-7-3-4-9-8(5-7)10(14)12(16-9)11(15)6-1-2-6/h3-6H,1-2,14H2 |
InChI Key |
ABXZJBMHIILAJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)N |
Origin of Product |
United States |
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